C.I. Reactive Blue 2, trisodium salt
Overview
Description
Preparation Methods
The synthesis of C.I. Reactive Blue 2, trisodium salt involves several steps. Initially, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-diaminobenzenesulfonic acid. This intermediate is then further condensed with 2,4,6-trichloro-1,3,5-triazine. Finally, the product is reacted with either 4-aminobenzenesulfonic acid or 3-aminobenzenesulfonic acid to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
C.I. Reactive Blue 2, trisodium salt undergoes various chemical reactions, primarily involving covalent bonding with substrates. The dye reacts with cellulosic fibers through nucleophilic substitution, forming stable covalent bonds. Common reagents used in these reactions include sodium carbonate and sodium chloride, which facilitate the dye-fiber reaction . The major product formed is a covalently bonded dye-fiber complex, which exhibits enhanced colorfastness and stability.
Scientific Research Applications
C.I. Reactive Blue 2, trisodium salt has numerous scientific research applications. In chemistry, it is used as a probe for nucleotide binding sites in proteins. In biology, it serves as a fluorescent probe for staining living cells, allowing researchers to identify biological structures and assess biochemical contents . In medicine, it is utilized in affinity chromatography for protein purification. Additionally, the dye is employed in the textile industry for dyeing cotton fabrics, where it provides vibrant and long-lasting colors .
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 2, trisodium salt involves its ability to form covalent bonds with substrates. The dye’s sulfonated triazine structure allows it to react with nucleophilic groups on proteins and fibers, forming stable covalent bonds. This interaction enhances the retention of the dye within the substrate, making it an effective tool for various applications . The molecular targets include nucleotide binding sites in proteins and hydroxyl groups in cellulosic fibers.
Comparison with Similar Compounds
C.I. Reactive Blue 2, trisodium salt is unique due to its sulfonated triazine structure, which provides high reactivity and stability. Similar compounds include other reactive dyes such as C.I. Reactive Blue 4 and C.I. Reactive Blue 19. These dyes also form covalent bonds with substrates but differ in their chemical structures and reactivity. C.I. Reactive Blue 2, trisodium salt stands out for its specific applications in nucleotide binding site probing and its effectiveness in textile dyeing .
Properties
IUPAC Name |
trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKGWILHWJIMS-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17ClN7Na3O11S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890041 | |
Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29225-66-9, 70161-13-6 | |
Record name | Procion Blue H-BS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029225669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[[3(or 4)-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(2-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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